[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring a 1,3-oxazole ring fused with a 1,2,3-triazole moiety. Key structural attributes include:
- Oxazole core: Substituted at the 2-position with a 2,3-dimethoxyphenyl group and at the 5-position with a methyl group.
- Triazole core: Linked to a 4-chlorophenyl group at the 1-position and a methyl group at the 5-position.
- Ester linkage: The oxazole and triazole units are connected via a carboxylate ester bridge.
Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SCXRD) with refinement tools like SHELXL and visualization via WinGX/ORTEP .
Properties
IUPAC Name |
[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O5/c1-13-20(26-27-28(13)16-10-8-15(24)9-11-16)23(29)32-12-18-14(2)33-22(25-18)17-6-5-7-19(30-3)21(17)31-4/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPMUTWZKBKQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that combines isoxazole and triazole moieties. This structural combination is significant in medicinal chemistry due to the diverse biological activities exhibited by both classes of compounds. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN5O4 |
| Molecular Weight | 452.44 g/mol |
| LogP | 3.3236 |
| Polar Surface Area | 81.409 Ų |
| Hydrogen Bond Acceptors | 9 |
Anticancer Activity
Research indicates that triazole derivatives often exhibit anticancer properties. A study highlighted that compounds structurally similar to triazoles have shown significant activity against various cancer cell lines, including breast and lung cancers. Specifically, derivatives with modifications at the triazole ring have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Immunomodulatory Effects
Isoxazole derivatives have been recognized for their immunomodulatory properties. For instance, certain isoxazole compounds have been shown to inhibit the humoral immune response while enhancing cellular immunity in vivo. This dual action suggests potential applications in treating autoimmune diseases or enhancing vaccine responses . The compound may similarly modulate immune responses due to its structural features.
Enzyme Inhibition
The biological activity of this compound may extend to enzyme inhibition. Triazole derivatives are known to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's . The specific interactions of our compound with these enzymes warrant further investigation.
Case Studies
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A derivative with a similar structure was tested against a panel of cancer cell lines and showed an IC50 value of approximately 92.4 µM against human colon adenocarcinoma cells . This suggests that the compound may also possess similar anticancer efficacy.
- Immunomodulation : In vivo studies on isoxazole derivatives demonstrated an increase in CD4+ T cells and enhanced antibody production in treated mice, indicating a potential role in immunotherapy .
The mechanisms through which this compound exerts its biological effects may include:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Pro-inflammatory Cytokines : Isoxazole derivatives can modulate cytokine production, potentially reducing inflammation.
- Enzyme Interaction : The ability to inhibit key enzymes involved in neurotransmission or cancer progression could be a critical mechanism.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is in the field of anticancer research. Studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast cancer and leukemia . The specific compound may share similar mechanisms due to its structural similarities with known anticancer agents.
Antimicrobial Properties
Research indicates that oxazole and triazole derivatives possess antimicrobial activity against a range of pathogens. The incorporation of the dimethoxyphenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes . This suggests that the compound could be explored as a novel antimicrobial agent.
Agricultural Applications
Fungicides and Herbicides
The compound's structure suggests potential use as a fungicide or herbicide. Triazole compounds are widely recognized for their efficacy in controlling fungal pathogens in crops. Their mechanism typically involves inhibiting sterol biosynthesis in fungi . The specific compound could be synthesized into formulations that enhance crop protection against fungal diseases while minimizing environmental impact.
Pesticide Development
Given its complex structure, this compound may also serve as a lead compound in developing new pesticides. The chlorophenyl group is known to enhance biological activity against various pests, making it a candidate for further exploration in agrochemical formulations .
Material Science
Polymer Chemistry
The unique chemical properties of [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be leveraged in polymer chemistry. Its ability to form stable complexes with metals could lead to innovative applications in creating advanced materials with specific functionalities such as conductivity or catalytic properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and crystallographic features of the target compound with analogous heterocyclic derivatives:
Key Structural Insights:
Heterocyclic Diversity :
- The target compound’s oxazole-triazole hybrid contrasts with thiazole-pyrazole-triazole systems (e.g., Compound 4 in ) and triazole-oxadiazole hybrids () . Oxazole’s electron-rich nature may enhance π-π stacking compared to thiazole or pyrazole.
- Substituents like 2,3-dimethoxyphenyl (target) vs. 4-fluorophenyl () influence electronic properties and steric bulk.
Crystallographic Trends :
- Compounds with chlorophenyl/fluorophenyl substituents (e.g., ) exhibit triclinic symmetry (P1̄) and partial planarity, suggesting similar packing motifs might apply to the target compound .
- Anisotropic displacement parameters (e.g., in ) highlight conformational flexibility of aryl groups perpendicular to the heterocyclic plane .
Synthetic Pathways :
- Triazole-thiazole hybrids () are synthesized via cyclocondensation, while pyrazole-thiazole derivatives () use oxime formation . The target compound likely requires analogous multi-step coupling.
Research Findings and Implications
Structural Analysis and Software Utilization
- Crystallography : SCXRD data for analogous compounds are refined using SHELXL, which optimizes anisotropic displacement parameters and hydrogen bonding networks . For example, ’s compounds show two independent molecules per asymmetric unit with near-planar cores .
Physicochemical Properties (Inferred)
- Solubility : The target’s dimethoxyphenyl group may improve solubility in polar solvents compared to fluorophenyl analogs.
- Thermal Stability : Methyl and chlorophenyl groups likely enhance thermal stability, as seen in similar triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
